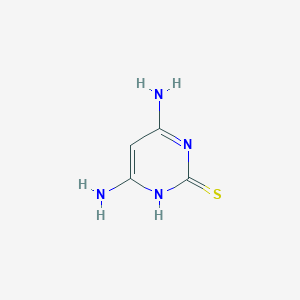

4,6-Diamino-2-mercaptopyrimidine

説明

Significance and Research Trajectory of Diaminomercaptopyrimidine (DAMP) Derivatives

Derivatives of diaminomercaptopyrimidine (DAMP) are a class of compounds that have demonstrated a broad spectrum of biological activities. mdpi.com The presence of the pyrimidine (B1678525) core, a fundamental component of nucleic acids, contributes to their potential as therapeutic agents. jacsdirectory.comresearchgate.net The amino and mercapto groups on the pyrimidine ring of DAMP provide sites for further chemical synthesis, allowing for the creation of a vast library of derivatives with tailored properties. mdpi.com

Research into DAMP derivatives has explored their potential as:

Anticancer agents: Certain derivatives have shown the ability to inhibit DNA repair pathways in cancer cells, making them promising candidates for cancer therapy. nih.gov

Antimicrobial agents: Modified DAMP compounds have exhibited antibacterial properties, with their effectiveness tunable by altering their size and structure. nih.gov

Corrosion inhibitors: DAMP has been investigated for its ability to protect metals, such as copper, from corrosion. researchgate.net

Historical Context of Pyrimidine Derivatives in Pharmaceutical and Chemical Sciences

The study of pyrimidine derivatives has a rich history in the pharmaceutical and chemical sciences. The pyrimidine ring is a core component of essential biological molecules, including the nucleobases uracil, thymine, and cytosine, which are fundamental to the structure of DNA and RNA. jacsdirectory.comresearchgate.netgsconlinepress.com This inherent biological relevance has long made pyrimidine and its derivatives a focal point for drug discovery and development. jacsdirectory.comgsconlinepress.com

Historically, pyrimidine derivatives have been instrumental in the development of a wide range of pharmaceuticals. jacsdirectory.comresearchgate.net For instance, the barbiturates, a class of sedative-hypnotics, are pyrimidine derivatives. jacsdirectory.comresearchgate.net The discovery of the anticancer properties of 5-fluorouracil (B62378) was a landmark achievement in the field. jacsdirectory.comresearchgate.net Over the years, research has expanded to explore the potential of pyrimidines in treating a multitude of conditions, including infections, inflammation, and neurological disorders. mdpi.comresearchgate.netorientjchem.org

Current Research Landscape and Emerging Trends for 4,6-Diamino-2-mercaptopyrimidine

Current research on this compound is focused on leveraging its unique chemical properties to develop novel materials and therapeutic agents. One emerging trend is the use of DAMP in the synthesis of metal-organic frameworks (MOFs). These materials have potential applications in catalysis and gas storage. For example, a cobalt-based MOF synthesized with DAMP has shown promise as a reusable nanocatalyst. nih.gov

Another significant area of research is the development of DAMP-based nanoparticles for biomedical applications. Studies have shown that gold nanoparticles modified with DAMP can exhibit potent antibacterial activity, with the spectrum of activity being tunable by controlling the size of the nanoparticles. nih.gov Ultrasmall DAMP-modified gold nanoparticles have demonstrated a broad antibacterial spectrum, highlighting their potential as a platform for developing new antimicrobial therapies. nih.gov

Furthermore, the synthesis of novel DAMP derivatives continues to be a major focus. Researchers are exploring various chemical modifications of the DAMP scaffold to create compounds with enhanced biological activity and selectivity for specific targets. mdpi.comnih.gov For instance, S-alkylation of DAMP has been used to create new derivatives for drug discovery projects. mdpi.com The condensation of DAMP with aldehydes has also led to the synthesis of new compounds with improved anticancer potential. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 1004-39-3 guidechem.com |

| Molecular Formula | C4H6N4S guidechem.com |

| Molecular Weight | 142.18 g/mol guidechem.com |

| Appearance | Off-White Powder cymitquimica.com |

| InChI | InChI=1S/C4H6N4S/c5-2-1-3(6)8-4(9)7-2/h1H,(H5,5,6,7,8,9) uni.lu |

| InChIKey | QCAWOHUJKPKOMD-UHFFFAOYSA-N uni.lu |

| SMILES | C1=C(NC(=S)N=C1N)N uni.lu |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4,6-diamino-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4S/c5-2-1-3(6)8-4(9)7-2/h1H,(H5,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCAWOHUJKPKOMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)N=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061395 | |

| Record name | 4,6-Diamino-2(1H)-pyrimidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004-39-3 | |

| Record name | 4,6-Diamino-2-mercaptopyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thio-6-aminocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Diamino-2-mercaptopyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1586 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyrimidinethione, 4,6-diamino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,6-Diamino-2(1H)-pyrimidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-diaminopyrimidine-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-THIO-6-AMINOCYTOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VP6I0FY3O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 4,6 Diamino 2 Mercaptopyrimidine

Established Synthetic Routes for 4,6-Diamino-2-mercaptopyrimidine

The primary and most established method for synthesizing this compound involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with thiourea (B124793). Specifically, the reaction of malononitrile (B47326) with thiourea in the presence of a base like sodium ethoxide is a common and efficient pathway to the desired pyrimidine (B1678525) structure. This approach is a variation of the classical Pinner synthesis for pyrimidines. mdpi.com The reaction assembles the heterocyclic ring by forming bonds between the nitrogen atoms of thiourea and the carbon atoms of the malononitrile derivative.

Alkylation Reactions of this compound

The this compound molecule possesses multiple nucleophilic sites, namely the sulfur atom of the mercapto group and the nitrogen atoms of the two amino groups, making it a versatile substrate for alkylation reactions. mdpi.com The regioselectivity of these reactions can be controlled by carefully choosing the reaction conditions.

S-Alkylation Strategies and Selectivity

Due to the tautomeric nature of the 2-mercaptopyrimidine (B73435) core, it can exist in both thione and thiol forms. Under basic conditions, the thiol form is deprotonated to generate a thiolate anion. This sulfur-centered anion is a soft and highly potent nucleophile, leading to a strong preference for alkylation at the sulfur atom. mdpi.com This high selectivity is a key feature in the functionalization of this scaffold.

A practical application of S-alkylation is the synthesis of 2-(alkylthio)pyrimidine-4,6-diamines, which are valuable thioether derivatives. For example, 2-(Heptylthio)pyrimidine-4,6-diamine can be synthesized by reacting the sodium salt of this compound with n-heptyl chloride. mdpi.com This reaction proceeds efficiently, yielding the S-alkylated product as the major, if not sole, product. The structure of the resulting thioether can be unambiguously confirmed using various spectroscopic methods, including NMR and mass spectrometry, which distinguish it from potential N-alkylated isomers. mdpi.com

The S-alkylation of this compound is typically achieved using alkyl halides (such as chlorides, bromides, or iodides) as the alkylating agents. The reaction is generally performed in the presence of a base to generate the reactive thiolate species. The choice of base and solvent system is critical for optimizing the reaction.

A common procedure involves first treating the starting pyrimidine with an aqueous solution of a base like sodium hydroxide (B78521) (NaOH) in a solvent such as methanol. After formation of the salt, the solvent is evaporated. The resulting solid is then redissolved in a polar aprotic solvent, like dimethylformamide (DMF), to which the alkyl halide is added. mdpi.com The reaction mixture is then stirred, often with gentle heating, to drive the reaction to completion. mdpi.com

Table 1: Reaction Conditions for S-Heptylation of this compound

| Parameter | Condition |

|---|---|

| Starting Material | This compound (DAMP) |

| Base | Sodium Hydroxide (NaOH) |

| Alkylating Agent | n-Heptyl chloride |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 50 °C |

| Reaction Time | 16 hours |

| Yield | 67% |

Data sourced from a study on the S-heptylation of DAMP. mdpi.com

N-Alkylation and Multi-Alkylation Possibilities

While S-alkylation is the kinetically favored pathway under many conditions, alkylation on the nitrogen atoms of the pyrimidine ring or the exocyclic amino groups is also possible. mdpi.com The formation of N-alkylated products can become more significant under different reaction conditions, for instance, with more aggressive alkylating agents or in the absence of a strong base where the sulfur atom is less nucleophilic. Direct alkylation of purines, a related heterocyclic system, often leads to a mixture of N7 and N9 isomers, highlighting the potential for multiple alkylation sites. nih.gov

The possibility of multi-alkylation, where both the sulfur and one or more nitrogen atoms are functionalized, exists but typically requires more forcing conditions. The relative reactivity of the different nucleophilic centers dictates the product distribution.

Regioselectivity and Mechanistic Considerations in Alkylation

The regioselectivity of alkylation is fundamentally governed by the relative nucleophilicity of the sulfur and nitrogen atoms within the molecule. The Hard and Soft Acids and Bases (HSAB) principle is often invoked to explain the observed selectivity. mdpi.com Alkyl halides are considered soft electrophiles, and the thiolate anion is a soft nucleophile, making their interaction favorable and leading to predominant S-alkylation.

The mechanism for S-alkylation proceeds through the formation of the sodium salt of the mercaptopyrimidine, which then acts as a potent nucleophile. mdpi.com This thiolate attacks the electrophilic carbon of the alkyl halide in a classic SN2 (bimolecular nucleophilic substitution) reaction. Spectroscopic evidence, particularly from Heteronuclear Multiple Bond Correlation (HMBC) NMR experiments, provides definitive proof of S-alkylation by showing correlations between the protons of the alkyl chain's methylene (B1212753) group adjacent to the sulfur (H-1') and the pyrimidine ring carbon at the C2 position. mdpi.com The absence of correlations between this H-1' proton and the C4/C6 carbons rules out N-alkylation on the ring. mdpi.com Furthermore, the 13C NMR chemical shift of the carbon adjacent to the sulfur (C-1') is typically around δ 31.7 ppm, whereas for an N-alkylated product, a signal around δ 43 ppm would be expected. mdpi.com These distinct spectroscopic signatures are crucial for the structural elucidation of the resulting isomers.

Acylation Reactions of this compound

Acylation of this compound can occur at the sulfur atom or the nitrogen atoms of the amino groups or the pyrimidine ring. The reaction conditions and the nature of the acylating agent determine the regioselectivity of the acylation process.

The reaction of this compound with carboxylic acid chlorides can lead to the formation of S-acylated products. 7universum.com Research has shown that the acylation process is complex, often yielding a mixture of products. When this compound is treated with carbocyclic acid chlorides, three main products are typically formed:

2-Acylthio-4,6-diaminopyrimidines (S-acylation product)

1-Acyl-4,6-diamino-1,2-dihydro-2-pyrimidinethiones (N-acylation product)

6-Amino-4-acylamido-1H(3H)-dihydro-2-pyrimidinethiones (N-acylation product of the exocyclic amino group) 7universum.com

The formation of 2-acylthio derivatives represents the S-acylation pathway, where the sulfur atom acts as the nucleophile.

The acylated derivatives of this compound exhibit distinct reactivity profiles that can be harnessed in further synthetic steps. The 2-acylthio-4,6-diaminopyrimidines are particularly notable for their reactivity with nucleophiles. Under mild conditions, they react with water, alcohols, and amines to regenerate the parent this compound along with the corresponding carboxylic acid derivative. 7universum.com This reactivity makes the S-acyl group a potential protecting group for the thiol functionality, which can be removed under gentle conditions. In contrast, the N-acylated derivative, 6-amino-4-acylamido-1H(3H)-dihydro-2-pyrimidinethione, is more stable, remaining unchanged even when boiled in alcohols. 7universum.com This differential stability allows for selective transformations in molecules containing multiple acylated sites.

Cyclization Reactions and Formation of Expanded Heterocycles

The structural arrangement of functional groups in this compound, particularly after modification, makes it an excellent precursor for the synthesis of fused heterocyclic systems. mdpi.com These cyclization reactions lead to the formation of biologically and medicinally significant scaffolds such as triazolopyrimidines, purines, and pteridines.

The synthesis of triazolo[4,5-d]pyrimidines can be achieved from this compound. The initial step often involves S-alkylation of the mercapto group, followed by diazotization of one of the amino groups and subsequent intramolecular cyclization. This pathway leads to the formation of the triazole ring fused to the pyrimidine core. An example of a derivative synthesized through this approach is 5-(butylthio)-3H- mdpi.comnih.govnih.govtriazolo[4,5-d]pyrimidine-7-amine. mdpi.com The mdpi.comnih.govnih.govtriazolo[4,5-d]pyrimidine scaffold is of significant interest as it forms the core of potent enzyme inhibitors. nih.gov

Table 1: Synthesis of a Triazolo[4,5-d]pyrimidine Derivative

| Starting Material | Key Transformation | Product | Reference |

| This compound | S-alkylation followed by cyclization | 5-(butylthio)-3H- mdpi.comnih.govnih.govtriazolo[4,5-d]pyrimidine-7-amine | mdpi.com |

Purines, fundamental components of nucleic acids, can also be synthesized from this compound. The general strategy involves the introduction of a one-carbon unit to form the imidazole (B134444) ring fused to the pyrimidine. The mercapto group is typically alkylated first. For instance, S-alkylated derivatives of this compound can undergo cyclization to yield purine (B94841) structures. A specific example is the synthesis of 2-(butylthio)-9-(4-nitrobenzyl)-9H-purine-6-amine from the parent pyrimidine. mdpi.com This transformation highlights the utility of this compound as a precursor to complex purine analogues.

Table 2: Synthesis of a Purine Derivative

| Starting Material | Key Transformation | Product | Reference |

| This compound | S-alkylation and imidazole ring formation | 2-(butylthio)-9-(4-nitrobenzyl)-9H-purine-6-amine | mdpi.com |

Pteridines are another class of important fused heterocycles that can be prepared from this compound. nih.gov The synthesis generally involves the condensation of a 4,5-diaminopyrimidine (B145471) derivative with a 1,2-dicarbonyl compound, which forms the fused pyrazine (B50134) ring. thieme-connect.de To prepare the necessary 4,5-diaminopyrimidine precursor, this compound can be nitrosated and subsequently reduced. anu.edu.au The resulting 4,5,6-triamino-2-mercaptopyrimidine can then be cyclized. For example, Breault and co-workers developed an efficient synthesis of pteridinedione derivatives starting from 2-thio-4,6-diaminopyrimidine. 7universum.com Another documented synthesis involves the reaction of a diaminopyrimidine with a dicarbonyl compound to yield pteridine (B1203161) derivatives like 8-benzyl pteridine-6,7-diones. mdpi.com

Table 3: Synthesis of a Pteridine Derivative

| Starting Material | Key Transformation | Product | Reference |

| This compound | Condensation with a 1,2-dicarbonyl compound | 8-Benzyl pteridine-6,7-diones | 7universum.commdpi.com |

Condensation Reactions with Carbonyl Compounds for Schiff Base Formation

The presence of two primary amino groups on the pyrimidine ring of this compound (DAMP) allows it to readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases. mdpi.com These reactions typically involve the nucleophilic attack of the amino group's nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a characteristic carbon-nitrogen double bond (azomethine group).

The formation of these Schiff bases is a significant synthetic route because the resulting compounds often exhibit a broad spectrum of biological activities. The reaction can be catalyzed by the addition of a few drops of acid, such as glacial acetic acid, and is often carried out by refluxing the reactants in an appropriate solvent like ethanol. jocpr.com The molar ratio of the diamine to the carbonyl compound can be controlled to achieve either mono- or di-condensation products. For instance, reacting a diaminopyrimidine with a carbonyl compound in a 1:2 molar ratio can lead to the formation of a tetradentate Schiff base ligand. jocpr.com

While direct examples involving this compound are noted in the literature, detailed procedural examples can be drawn from closely related diaminopyrimidines. mdpi.com For example, the synthesis of a novel tetradentate Schiff base ligand was successfully achieved through the reaction of 4-chloro-2,6-diaminopyrimidine (B16297) and 2-hydroxy acetophenone. jocpr.com This process involved dissolving the reactants in ethanol, adding a few drops of glacial acetic acid, and refluxing the mixture for several hours. jocpr.com

Table 1: Illustrative Condensation Reaction for Schiff Base Formation

| Diamine Reactant | Carbonyl Reactant | Solvent | Catalyst | Conditions | Product Type |

| 4-Chloro-2,6-diaminopyrimidine | 2-Hydroxyacetophenone | Ethanol | Glacial Acetic Acid | Reflux (10 hours) | Schiff Base Ligand |

This table is based on a reaction with a structurally similar diaminopyrimidine to illustrate the general methodology. jocpr.com

The resulting Schiff bases are often versatile ligands capable of coordinating with various metal ions, leading to the formation of metal complexes with potential applications in catalysis and medicine. jocpr.comnih.gov The azomethine nitrogen atoms and other donor sites within the Schiff base structure are crucial for this coordination. mdpi.com

Derivatization Strategies for Enhanced Bioactivity and Specific Applications

The chemical structure of this compound, featuring reactive amino and mercapto groups, provides multiple sites for derivatization. These modifications are strategically employed to enhance the molecule's biological activity, improve its pharmacokinetic profile, or adapt it for specific applications like materials science.

One of the most common derivatization strategies involves the S-alkylation of the mercapto group. mdpi.com This reaction typically proceeds by treating the sodium salt of DAMP with an alkyl halide in a solvent like dimethylformamide (DMF). This approach leverages the high nucleophilicity of the sulfur atom, as explained by the Hard and Soft Acids and Bases (HSAB) principle, leading to the formation of S-alkylated thioethers. mdpi.com A notable example is the synthesis of 2-(heptylthio)pyrimidine-4,6-diamine, which was prepared as a candidate for drug discovery programs. mdpi.com

Table 2: S-Alkylation of this compound

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product |

| Sodium salt of DAMP | n-Heptyl chloride | DMF | 50 °C | 2-(Heptylthio)pyrimidine-4,6-diamine |

Data derived from the synthesis of an S-alkylated derivative of DAMP. mdpi.com

Another powerful derivatization strategy focuses on modifying the scaffold to create potent and selective ligands for biological targets. For instance, derivatives of the closely related 4-amino-6-hydroxy-2-mercaptopyrimidine have been synthesized as antagonists for the A₃ adenosine (B11128) receptor (A₃AR), a target for inflammatory and neuropathic pain conditions. researchgate.net The synthetic approach began with the S-alkylation of the mercapto group, followed by the introduction of various substituents. researchgate.net This lead optimization process, guided by the hydrophobic nature of the A₃AR binding site, resulted in compounds with high affinity and selectivity for the target receptor. researchgate.net

Beyond pharmaceutical applications, this compound serves as a building block in materials science. It has been used as an organic linker to construct metal-organic frameworks (MOFs). nih.gov For example, a cobalt-based MOF (Co-DAT-MOF) was synthesized via a solvothermal reaction between 4,6-diamino-2-thiopyrimidine and a cobalt salt. nih.gov The resulting nanosheet microspheres demonstrated high thermal stability and catalytic activity, proving effective as a reusable nanocatalyst in multicomponent organic reactions. nih.gov This highlights how derivatization through coordination with metal ions can create advanced materials with specific functional properties.

Coordination Chemistry of 4,6 Diamino 2 Mercaptopyrimidine and Its Derivatives

Ligand Properties of 4,6-Diamino-2-mercaptopyrimidine

This compound (DAMP) is a heterocyclic compound featuring multiple potential donor sites for coordination with metal ions. mdpi.comnih.gov Its structure, incorporating both amino and thiol groups, allows it to act as a versatile ligand in the formation of metal complexes. mdpi.com

The coordination behavior of DAMP is primarily dictated by its thiol (or thione) and amino functional groups. The thiol group, with its sulfur atom, and the amino groups, with their nitrogen atoms, serve as the primary ligating sites. mdpi.com The exocyclic sulfur atom and the nitrogen atoms of the pyrimidine (B1678525) ring are often involved in chelation with metal ions.

Studies have shown that DAMP can coordinate to metal ions in several ways:

As a mononegative bidentate ligand, coordinating through the deprotonated thiol sulfur and a ring nitrogen atom. researchgate.net

As a neutral ligand, coordinating through the thione sulfur atom. researchgate.net

The presence of these multiple binding sites allows for the formation of both mononuclear and polynuclear complexes, as well as metal-organic frameworks (MOFs). nih.gov

This compound can exist in two tautomeric forms: the thione form and the thiol form. nih.govrsc.org In the solid state and in solution, it predominantly exists in the thione form, which is characterized by a C=S double bond and an N-H bond within the pyrimidine ring. rsc.org The less stable thiol form features a C-S-H single bond.

This tautomerism significantly influences its coordination behavior. The thione form is the one that typically participates in coordination with metal ions. researchgate.net The deprotonation of the N-H group adjacent to the thione group often occurs upon complexation, leading to the formation of a negatively charged ligand that can bind to the metal center. researchgate.net The specific tautomeric form present can be influenced by factors such as pH and the solvent used. rsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound as a ligand has been explored with a variety of transition metals. These complexes are typically prepared through the reaction of a metal salt with the ligand in a suitable solvent.

Complexes of DAMP and its derivatives have been synthesized with a range of transition metals. For instance:

Cobalt (Co): A cobalt-based metal-organic framework (Co-DAT-MOF) was synthesized using a solvothermal method by reacting 4,6-diamino-2-thiopyrimidine with Co(NO₃)₂·6H₂O in a mixture of DMF and water. nih.govresearchgate.net

Zinc (Zn), Molybdenum (Mo), Tungsten (W), and Uranyl (U): Complexes such as [Zn(ahmp)₂], cis-[Mo₂O₅(ahmp)₂], cis-[WO₂(ahmp)₂], and trans-[UO₂(ahmp)₂] (where Hahmp is 6-amino-4-hydroxy-2-mercaptopyrimidine, a derivative of DAMP) have been synthesized. researchgate.net The zinc complex was prepared by reacting zinc chloride with the ligand in an ethanol-water mixture containing KOH.

Palladium (Pd), Rhodium (Rh): Dimeric complexes with Pd(II) and Rh(III) have been reported where the ligand binds through both pyridine-nitrogen and NH₂ nitrogen centers. cyberleninka.ru

Copper (Cu), Nickel (Ni), Cadmium (Cd): The synthesis of various transition metal complexes, including those with Cu(II), Ni(II), and Cd(II), has been described, often involving the reaction of the corresponding metal chloride with the ligand. cyberleninka.ru

Ruthenium (Ru): While specific synthesis details for a Ru-DAMP complex are not prevalent in the provided context, the synthesis of ruthenium(II) complexes with similar pyrimidine-based ligands is a known area of research. researchgate.net

The general synthetic approach involves dissolving the metal salt and the ligand in appropriate solvents, followed by heating or stirring at a specific temperature for a set duration. nih.govcyberleninka.ru

A variety of spectroscopic techniques are employed to elucidate the structure and bonding in DAMP metal complexes.

Infrared (IR) and Raman Spectroscopy: IR spectroscopy is crucial for determining the coordination sites of the ligand. rsc.orgchemicalbook.com Shifts in the vibrational frequencies of the C=S and N-H groups upon complexation provide evidence of coordination. mdpi.comresearchgate.net For example, a shift in the ν(C=S) band to a lower frequency and changes in the ν(N-H) stretching vibrations indicate the involvement of the sulfur and nitrogen atoms in bonding to the metal ion. researchgate.net New bands appearing in the far-IR region can be assigned to metal-ligand stretching vibrations, such as ν(M-N) and ν(M-S). mdpi.com Raman spectroscopy complements IR data and is particularly useful for studying metal-ligand vibrations in the low-frequency region. scielo.org.mxencyclopedia.pub

UV/Visible (UV/VIS) Spectroscopy: Electronic spectra provide information about the geometry of the complexes. The d-d electronic transitions observed in the visible region are characteristic of the coordination environment around the metal ion. mdpi.com For instance, the position and number of d-d bands can help distinguish between octahedral, tetrahedral, or square planar geometries. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes in solution. mdpi.comchemicalbook.com Changes in the chemical shifts of the protons and carbons of the pyrimidine ring and the amino groups upon complexation confirm the coordination of the ligand to the metal ion. mdpi.comresearchgate.net An upfield or downfield shift of the N-H proton signal can indicate its involvement in coordination. researchgate.net

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complexes and to study their fragmentation patterns. mdpi.comresearchgate.net The molecular ion peak confirms the formation of the desired complex. researchgate.net

Elemental Analysis: Elemental analysis (CHN analysis) is a fundamental technique used to determine the empirical formula of the synthesized complexes and to confirm their stoichiometry. nih.gov

Molar Conductivity: Molar conductivity measurements are used to determine the electrolytic nature of the complexes in solution. mdpi.comresearchgate.net Low molar conductivity values typically indicate non-electrolytic complexes, while higher values suggest the presence of ionic species. mdpi.comresearchgate.net For example, complexes of DAMP derivatives have been shown to be non-electrolytes in DMF, indicating that the anions are coordinated to the metal ion.

Magnetic Susceptibility: Magnetic susceptibility measurements are used to determine the magnetic moment of the complexes, which provides information about the number of unpaired electrons and the geometry of the complex. researchgate.net For example, a magnetic moment corresponding to one unpaired electron for a Cu(II) complex might suggest a square-planar or distorted octahedral geometry, whereas a diamagnetic Ni(II) complex would likely be square-planar. researchgate.net

Interactive Data Tables

Table 1: Spectroscopic Data for this compound and its Derivatives

| Compound/Complex | IR (cm⁻¹) ν(N-H) | IR (cm⁻¹) ν(C=S) | ¹H NMR (ppm) δ(N-H) | Reference |

|---|---|---|---|---|

| This compound (DAMP) | ~3470, 3320, 3181 | ~1255-1277 | - | mdpi.com |

| [Zn(ahmp)₂] | 3442, 3310, 3233 | 1153 | - | |

| cis-[Mo₂O₅(ahmp)₂] | - | - | 11.70 (O-H), 5.62 (NH₂) | researchgate.net |

Table 2: Physical Properties of Metal Complexes with DAMP Derivatives

| Complex | Molar Conductivity (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (B.M.) | Geometry | Reference |

|---|---|---|---|---|

| [Co(L)Cl₂] | 98.7 | 4.85 | Octahedral | researchgate.net |

| [Cu(L)Cl₂] | 4.35 | 1.10 | Square-planar/Tetrahedral (antiferromagnetic) | researchgate.net |

| [Zn(ahmp)₂] | 4.0 | Diamagnetic | - |

L = 4-amino-6-hydroxy-2-mercaptopyrimidine

Structural Elucidation of Metal Complexes

The determination of the three-dimensional structure of metal complexes is fundamental to understanding their chemical and physical properties. For complexes involving this compound and its derivatives, techniques like single-crystal X-ray diffraction have been pivotal. These studies provide definitive insights into how the ligand binds to the metal center, the resulting geometry of the complex, and whether the final structure is composed of single or multiple metal units.

This compound is a versatile ligand, capable of existing in thione and thiol tautomeric forms, which allows for multiple modes of coordination with metal ions. The primary donor atoms available for chelation are the exocyclic sulfur atom and the nitrogen atoms of the pyrimidine ring. nih.govmdpi.com

The ligand can coordinate to a metal ion in several ways:

Monodentate Coordination: The ligand binds to the metal center through a single atom, which is typically the sulfur atom. mdpi.com

Bidentate Chelation: The ligand attaches to the metal ion through two donor atoms simultaneously, commonly the sulfur atom and a ring nitrogen atom, forming a stable chelate ring. nih.govresearchgate.net This is a frequent coordination mode for this class of ligands.

Bridging Coordination: The ligand can act as a bridge, linking two or more metal centers. This often involves both the sulfur and nitrogen atoms, facilitating the formation of polynuclear complexes. rsc.org

In derivatives like 4,6-diamino-5-hydroxy-2-mercaptopyrimidine, the oxygen atom from the hydroxyl group can also participate in coordination, further increasing the versatility of the ligand. nih.gov The specific chelation mode adopted depends on factors such as the metal ion involved, the solvent system, and the presence of other ancillary ligands. nih.govresearchgate.net

Table 1: Common Donor Atoms and Chelation Modes

| Donor Atom(s) | Chelation Mode | Description |

| Sulfur (S) | Monodentate | The ligand binds through the exocyclic sulfur atom. |

| Sulfur (S), Nitrogen (N) | Bidentate | The ligand forms a chelate ring by binding through the sulfur and a ring nitrogen atom. |

| Sulfur (S), Nitrogen (N) | Bridging | The ligand links two separate metal ions, often utilizing both S and N atoms. |

| Oxygen (O) | Bidentate/Bridging | In hydroxyl-substituted derivatives, the oxygen atom can participate in chelation. nih.gov |

The geometry of a metal complex is determined by the coordination number of the central metal ion and the spatial arrangement of the ligands around it. Complexes of this compound and its derivatives exhibit a range of coordination geometries. libretexts.org

Octahedral: This geometry is common for metal ions with a coordination number of six. For example, some Co(II) and Ni(II) complexes with pyrimidine derivatives adopt distorted octahedral geometries. researchgate.netnih.gov

Square Planar: Typically found in complexes of d⁸ metal ions like Pd(II) and Pt(II), this geometry involves the metal ion being surrounded by four ligands in a plane. libretexts.org

Distorted Square Pyramidal: This five-coordinate geometry can be visualized as a square base of four donor atoms with a fifth donor atom at the apex. It is an intermediate geometry between ideal square pyramidal and trigonal bipyramidal. nih.gov

Trigonal Planar: While less common, this geometry can be adopted by three-coordinate complexes.

Trigonal Bipyramidal: Another five-coordinate geometry, often seen in equilibrium with square pyramidal structures in solution. libretexts.orgnih.gov

The specific geometry is a result of a complex interplay between the electronic configuration of the metal ion, the steric and electronic properties of the ligands, and crystal packing forces.

Table 2: Observed Coordination Geometries for Metal Complexes

| Coordination Geometry | Typical Metal Ions | Coordination Number |

| Octahedral | Co(II), Ni(II), Cr(III), Mn(II) researchgate.netmdpi.com | 6 |

| Square Planar | Pd(II), Pt(II) libretexts.org | 4 |

| Distorted Square Pyramidal | Cu(II) nih.gov | 5 |

| Trigonal Bipyramidal | Cu(II) nih.gov | 5 |

Based on the stoichiometry and the coordinating behavior of the ligand, both single-metal (mononuclear) and two-metal (dinuclear) complexes can be synthesized.

Mononuclear Complexes: In these structures, a central metal ion is coordinated by one or more molecules of the this compound ligand. nih.govresearchgate.net This is often the case when the ligand acts in a simple chelating or monodentate fashion. Many structurally characterized metal complexes of 2-pyridyl oximes, which are related nitrogen-containing heterocyclic ligands, are mononuclear. researchgate.net

Dinuclear Complexes: These complexes feature two metal centers linked by one or more bridging ligands. rsc.orgrsc.org this compound can facilitate the formation of such structures through its ability to bridge metal ions using its sulfur and nitrogen atoms. Dinuclear complexes are of significant interest as they can exhibit unique magnetic, electronic, and catalytic properties arising from the interaction between the two metal centers. rsc.org For instance, dinuclear copper complexes have been shown to be more efficient catalysts in certain reactions compared to their mononuclear counterparts. rsc.org

Theoretical Studies in Coordination Chemistry

Computational chemistry provides powerful tools for understanding the electronic structure and reactivity of coordination compounds at a molecular level, offering insights that can be difficult to obtain through experimental methods alone.

Quantum chemical calculations are widely used to investigate how molecules like this compound interact with and adsorb onto metal surfaces, a process crucial for applications like corrosion inhibition. rsc.org These calculations can determine the most stable adsorption geometry, identify the active binding sites, and quantify the strength of the interaction.

Studies have shown that this compound can adsorb onto a copper surface in a parallel fashion, interacting through both its sulfur and nitrogen atoms, as well as the pyrimidine ring. rsc.org The adsorption process has been found to follow the Langmuir adsorption isotherm. rsc.org By calculating parameters like adsorption energy, theoretical methods can predict the stability of the protective layer formed on the metal. researchgate.net

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure and bonding in metal complexes. nih.gov It allows for detailed analysis of the interactions between the ligand and the metal ion.

DFT calculations can elucidate bond lengths, bond angles, and quantum chemical parameters for the ligand and its complexes. nih.gov These studies help in understanding how the ligand coordinates to the metal, for example, by confirming coordination through azomethine nitrogen and enolic oxygen atoms in Schiff base derivatives. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the electronic properties and reactivity of the complexes. mdpi.com Furthermore, DFT can be used to examine the interaction between pyrimidine derivatives and metal clusters (e.g., Ag, Au, Cu), revealing that the interaction is often strongest with copper clusters and occurs primarily through the nitrogen atoms. researchgate.netbohrium.com

Advanced Applications and Functional Materials Development

Role in Pharmaceutical Development

4,6-Diamino-2-mercaptopyrimidine and its derivatives are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities. ijrpr.comthepharmajournal.com The pyrimidine (B1678525) core is a fundamental building block of nucleic acids, making its analogs prime candidates for interacting with biological systems. ijrpr.com

This compound, also known as diaminomercaptopyrimidine (DAMP), serves as a crucial intermediate in the synthesis of various heterocyclic compounds with therapeutic potential. mdpi.com Its structural characteristics facilitate cyclization reactions, leading to the formation of more complex molecules like purine (B94841) derivatives and pteridines. mdpi.com The mercapto group can be readily alkylated to form thioethers, while the amino groups can undergo condensation reactions with carbonyl compounds to create Schiff bases. mdpi.com

One notable application is in the synthesis of A3 adenosine (B11128) receptor (A3 AR) antagonists. researchgate.net Researchers have designed and synthesized a series of 4-amino-6-hydroxy-2-mercaptopyrimidine derivatives as open-chain analogs of a known A3 AR antagonist. acs.orgnih.gov This work has led to the identification of potent and selective ligands for this receptor. acs.orgnih.gov

Pyrimidine derivatives are extensively studied for their anti-cancer properties. ijrpr.comthepharmajournal.comresearchgate.netsciensage.info These compounds can act as bioisosteres of purines and have shown promise in developing new anti-cancer therapies. researchgate.net The pyrimidine scaffold is a key component in a variety of compounds that exhibit cytotoxic properties against various cancer cell lines, including human breast adenocarcinoma (MCF-7), colon carcinoma (HCT116), and liver cancer (HEPG2) cells. thepharmajournal.comsciensage.info

For instance, novel 5-(4-alkoxybenzyl) pyrimidine derivatives have demonstrated potent antitumor activity. thepharmajournal.com Similarly, C-5 substituted and N-acyclic pyrimidine derivatives have been identified as highly potent against colon carcinoma cells. thepharmajournal.com The synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives has also yielded compounds with significant activity against human breast cancer cells. thepharmajournal.com

| Derivative Class | Target Cancer Cell Line(s) | Reference |

|---|---|---|

| 5-(4-alkoxybenzyl) pyrimidines | Not specified | thepharmajournal.com |

| C-5 substituted and N-acyclic pyrimidines | Colon carcinoma (HCT116) | thepharmajournal.com |

| Pyrazolo[3,4-d]pyrimidines | Human breast adenocarcinoma (MCF-7) | thepharmajournal.com |

| Bithienyl-pyrimidines | Not specified | thepharmajournal.com |

The antimicrobial potential of pyrimidine derivatives is another active area of research. ijrpr.comthepharmajournal.com These compounds have shown a wide range of activities, including antibacterial and antifungal effects. ijrpr.com

A notable example involves the use of 4,6-diamino-2-pyrimidinethiol (DAPT) to modify gold nanoparticles (DGNPs). nih.gov A study demonstrated that by adjusting the size of these nanoparticles, their antibacterial spectrum could be tuned. nih.gov Ultrasmall DGNPs (less than 2 nm) exhibited a broad antibacterial spectrum, with a significant increase in efficacy against Gram-positive bacteria. nih.gov These functionalized nanoparticles, when incorporated into scaffolds like agarose (B213101) gel, show potential as wound dressings for treating burn infections. nih.gov

The inhibition of essential cellular processes is a key strategy in the development of antimicrobial and antitumor agents. Enzymes involved in the synthesis of tRNA modifications are attractive targets for antibiotic development because they are critical for bacterial survival. acs.orgnih.gov

Researchers have synthesized a series of thienopyrimidinone derivatives that demonstrate nanomolar potency against tRNA-(N1G37) methyltransferase (TrmD), an essential enzyme in many bacterial pathogens. acs.orgnih.gov These compounds were designed based on the crystal structures of TrmD from Pseudomonas aeruginosa and Mycobacterium tuberculosis. acs.orgnih.gov The binding of these inhibitors induces a novel conformational change in the enzyme's active site, rendering it inaccessible to its substrate and cofactor. acs.orgnih.gov This provides a foundation for the further development of TrmD inhibitors as antimicrobial agents. acs.orgnih.gov

In the context of antitumor activity, inhibiting pyrimidine biosynthesis has been shown to be a promising strategy, particularly in acute myeloid leukemia (AML). embopress.org Blockade of the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which is a key step in de novo pyrimidine synthesis, can shut down protein translation in leukemic stem cells and exhibits potent activity against various AML subtypes. embopress.org

The versatility of the this compound scaffold has led to its exploration in a variety of novel therapeutic applications. As previously mentioned, derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine have been synthesized and evaluated as potent and selective A3 adenosine receptor (A3 AR) antagonists. acs.orgnih.gov One such derivative, identified as 5m, binds to the A3 AR with high affinity (Ki of 3.5 nM) and shows excellent selectivity over other adenosine receptor subtypes. nih.gov

Furthermore, 2-thioadenosine (B194474) derivatives, which can be synthesized from this compound, are known to exhibit pharmacological activities such as the inhibition of platelet aggregation and coronary vasodilation. chemicalbook.com Novel synthesized pyrimidine derivatives have also been investigated for their inhibitory effects on various metabolic enzymes associated with diseases like epilepsy, glaucoma, Alzheimer's disease, and diabetes. nih.gov These derivatives showed effective inhibition of enzymes such as carbonic anhydrase isoenzymes, acetylcholinesterase, and butyrylcholinesterase. nih.gov

| Enzyme | Ki Range (nM) | Associated Diseases | Reference |

|---|---|---|---|

| hCA I | 39.16 ± 7.70 – 144.62 ± 26.98 | Epilepsy, Glaucoma | nih.gov |

| hCA II | 18.21 ± 3.66 – 136.35 ± 21.48 | Epilepsy, Glaucoma | nih.gov |

| AChE | 33.15 ± 4.85 – 52.98 ± 19.86 | Alzheimer's disease | nih.gov |

| BChE | 31.96 ± 8.24 – 69.57 ± 21.27 | Alzheimer's disease | nih.gov |

| α-glycosidase | 17.37 ± 1.11 – 253.88 ± 39.91 | Diabetes | nih.gov |

| Aldose Reductase (AR) | 648.82 ± 53.74 – 1902.58 ± 98.90 | Neuropathy | nih.gov |

Contributions to Agricultural Chemicals

In addition to its pharmaceutical applications, this compound is utilized in the synthesis of agrochemicals. Its ability to form stable complexes with metal ions can enhance the efficacy of certain agricultural products. The versatile chemical nature of this compound allows for the development of new molecules aimed at protecting crops and improving agricultural yields.

Formulation of Herbicides

While the broader class of pyrimidine derivatives is known for its significant role in agrochemicals, including the development of herbicides, specific research detailing the formulation of herbicides using this compound is not prominently available in current scientific literature. thepharmajournal.comnih.govmdpi.com Phenylpyrimidine and other pyrimidine derivatives have been investigated for their ability to inhibit enzymes crucial for plant growth, leading to their use as active herbicidal agents. thepharmajournal.comresearchgate.net However, direct application or formulation of this compound for this purpose is not documented in the provided research.

Development of Fungicides

Pyrimidine derivatives are a well-established class of compounds in the development of agricultural fungicides, with several commercial products used to control phytopathogenic fungi. merckmillipore.comsigmaaldrich.com These compounds often function by interfering with essential biological processes in fungi. mdpi.commerckmillipore.com Although derivatives of pyrimidine have shown a wide spectrum of biological activities, including antifungal properties, specific studies focused on the development of fungicides directly from this compound are not extensively reported. mdpi.commdpi.comnih.gov Research has noted that a derivative, 14-O-[(4,6-Diamino-pyrimidine-2-yl) thioacetyl] mutilin (B591076) (DPTM), has been synthesized and demonstrated potent antibacterial activity, but its fungicidal applications are not the primary focus.

Catalysis and Material Science Applications

In the fields of catalysis and material science, this compound (also referred to as 4,6-diamino-2-thiopyrimidine) serves as a valuable organic linker for the synthesis of advanced functional materials. Its nitrogen and sulfur atoms provide strong coordination sites for metal ions, facilitating the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.govgoogle.com

A notable application is the preparation of a silver coordination polymer (Ag-CP). nih.gov This material has demonstrated efficient catalytic activity in the Hantzsch synthesis of polyhydroquinolines, an important reaction in medicinal and materials chemistry. nih.gov The Ag-CP catalyst, synthesized from this compound and silver nitrate, proves effective in green media and requires low reaction times. nih.gov

Furthermore, the compound has been used to create a cobalt-based metal-organic framework (Co-DAT-MOF). google.com This MOF, which presents as nanosheet microspheres, has been characterized and shown to possess acidic sites that are crucial for its catalytic activity. google.com The Co-DAT-MOF has exhibited excellent performance as a reusable nanocatalyst for various multicomponent reactions, such as the synthesis of pyrroloacridine-1(2H)-one and chromeno[2,3-d]pyrimidin-8-amines. google.com

Dye and Pigment Production

The synthesis of azo dyes containing heterocyclic rings, including pyrimidine structures, is an area of interest due to their potential for vibrant colors and good fastness properties. calpaclab.comavantorsciences.com Fused pyrimidine derivatives have been utilized as dyes. thepharmajournal.com However, there is no specific information in the available research that details the use of this compound as a direct precursor or intermediate in the production of dyes and pigments.

Corrosion Inhibition Properties

This compound (DAMP) has been extensively studied and proven to be an effective corrosion inhibitor for various metals, particularly in aggressive environments. sigmaaldrich.com Its efficacy stems from the presence of nitrogen and sulfur atoms and the pyrimidine ring, which can all act as adsorption centers on a metal surface. sigmaaldrich.com

The primary mechanism of corrosion inhibition by DAMP involves the adsorption of its molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. sigmaaldrich.com On copper surfaces in saline solutions, DAMP functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (oxygen reduction) electrochemical reactions. merckmillipore.comcalpaclab.com Quantum chemical calculations support that the DAMP molecule adsorbs in a parallel orientation to the copper surface. merckmillipore.comcalpaclab.com This adsorption occurs through the active centers of the molecule: the sulfur and nitrogen atoms, as well as the π-electrons of the pyrimidine ring. merckmillipore.comcalpaclab.com This creates a stable film that blocks the active corrosion sites. For carbon steel in acidic environments, DAMP also shows effective corrosion inhibition due to its molecular structure containing the pyrimidine ring and both nitrogen and sulfur atoms. sigmaaldrich.com

The adsorption of this compound on metal surfaces has been found to follow the Langmuir adsorption isotherm model. merckmillipore.commdpi.comcalpaclab.com The Langmuir model assumes the formation of a uniform monolayer of the inhibitor on the metal surface, where all adsorption sites have equal energy and there are no interactions between the adsorbed molecules. merckmillipore.com The fit of experimental data to this model indicates that the DAMP molecules form a monolayer on the copper surface, which is characteristic of a chemisorption process where a coordinate bond is formed between the inhibitor and the metal. merckmillipore.commdpi.com

The effectiveness of DAMP as a corrosion inhibitor for copper in a 3.5 wt% NaCl solution has been quantified through various studies. The inhibition efficiency increases with higher concentrations of the inhibitor.

Inhibition Efficiency of DAMP on Copper Corrosion

| DAMP Concentration (mM) | Inhibition Efficiency (%) |

| 1.0 | Increases with concentration |

| 2.0 | 93.2 |

This table presents the maximum inhibition efficiency achieved at a specific concentration as reported in research findings. merckmillipore.comcalpaclab.com

Electrochemical Studies (Electrochemical Impedance Spectroscopy, Potentiodynamic Polarization)

Electrochemical studies are pivotal in elucidating the mechanism and efficiency of corrosion inhibitors. For this compound (also known as 4,6-diamino-2-pyrimidinethiol or DAMP), techniques like Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization have been employed to evaluate its protective properties on different metals.

In a study involving mild steel in a 0.1 M HCl solution, the addition of 4,6-diamino-2-pyrimidinethiol demonstrated a significant impact on the corrosion parameters. iaea.orgcapes.gov.br Potentiodynamic polarization measurements indicated that the compound acts as a mixed-type inhibitor, influencing both the anodic and cathodic reactions. iaea.org The corrosion current density (icorr) was observed to decrease with an increasing concentration of the inhibitor, signifying a reduction in the corrosion rate. iaea.org Concurrently, the corrosion potential (Ecorr) showed a slight shift. iaea.org

The inhibition efficiency of DAMP has also been confirmed on copper in a 3.5 wt% NaCl solution, where it was found to suppress both anodic and cathodic currents, achieving a maximum inhibition efficiency of 93.2% at a concentration of 2.0 mM. rsc.org

Electrochemical Impedance Spectroscopy (EIS) data further corroborates these findings. The charge transfer resistance (Rct) values were found to increase with higher concentrations of 4,6-diamino-2-pyrimidinethiol, indicating the formation of a protective layer on the metal surface that impedes the charge transfer process associated with corrosion. iaea.org Correspondingly, a decrease in the double-layer capacitance (Cdl) was noted, which is attributed to the adsorption of the inhibitor molecules on the metal surface, displacing water molecules and reducing the exposed surface area. iaea.org

Table 1: Potentiodynamic Polarization and EIS Data for Mild Steel in 0.1 M HCl with 4,6-Diamino-2-pyrimidinethiol

| Inhibitor Concentration (mM) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |

| 0 | -485 | 185.3 | 68.7 | 125.4 | - |

| 0.5 | -479 | 54.2 | 245.8 | 65.2 | 70.8 |

| 1.0 | -475 | 35.8 | 389.2 | 48.7 | 80.7 |

| 5.0 | -468 | 15.1 | 895.4 | 28.1 | 91.8 |

| 10.0 | -462 | 8.9 | 1542.7 | 18.5 | 95.2 |

Data sourced from a study on mild steel in 0.1 M HCl solution. iaea.org

Surface Analysis Techniques (SEM, EDS) in Corrosion Studies

The protective film formed by this compound on metal surfaces has been visually and elementally confirmed through surface analysis techniques such as Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS).

SEM analysis of mild steel surfaces exposed to a corrosive environment without the inhibitor reveals a significantly damaged and rough topography, characteristic of aggressive corrosion. iaea.orgresearchgate.net In stark contrast, the surfaces of mild steel treated with 4,6-diamino-2-pyrimidinethiol exhibit a much smoother and more uniform appearance, indicating the formation of a protective layer that shields the metal from the corrosive medium. iaea.orgresearchgate.net

Energy Dispersive X-ray Spectroscopy (EDS) is employed to analyze the elemental composition of the metal surface. In studies involving this compound, EDS analysis of the protected metal surface confirms the presence of elements characteristic of the inhibitor, such as nitrogen and sulfur, alongside the primary elements of the metal. rsc.org This provides direct evidence of the adsorption of the inhibitor molecules onto the metal surface, forming the protective barrier against corrosion. rsc.org The inhibition performance of DAMP on copper has been confirmed by both SEM and EDS. rsc.org

Table 2: Summary of Surface Analysis Findings

| Technique | Observation on Bare Metal (Corroded) | Observation on Metal with this compound | Inference |

| SEM | Rough, pitted, and damaged surface morphology. iaea.orgresearchgate.net | Smoother and more uniform surface with reduced corrosion damage. iaea.orgresearchgate.net | Formation of a protective film on the metal surface. |

| EDS | Presence of high oxygen content, indicating oxide formation. | Detection of nitrogen and sulfur peaks, in addition to the base metal elements. rsc.org | Adsorption of the inhibitor molecule onto the metal surface. |

Biological and Biomedical Research on 4,6 Diamino 2 Mercaptopyrimidine

Antimicrobial Properties

Derivatives of 4,6-Diamino-2-mercaptopyrimidine have demonstrated notable antimicrobial capabilities. mdpi.comnih.gov These compounds are recognized for their potential to combat various pathogens, forming a basis for the development of new antimicrobial agents. researchgate.netmdpi.com The core structure of diaminomercaptopyrimidine offers a versatile platform for synthetic modifications, leading to compounds with a broad spectrum of biological actions, including antibacterial and antifungal effects. mdpi.com

Bacteriostatic Activity

The bacteriostatic properties of pyrimidine (B1678525) derivatives have been a subject of study. Specifically, metal complexes involving related structures have shown the ability to inhibit bacterial growth. For instance, certain square pyramidal Zinc (II) complexes are known to possess bacteriostatic properties against a wide array of bacterial strains. nih.gov This suggests that chelation with metal ions can be a viable strategy to induce or enhance the bacteriostatic potential of pyrimidine-based ligands.

Activity Against Specific Bacterial Strains (e.g., Escherichia coli)

The efficacy of this compound derivatives against specific bacteria, such as Escherichia coli, has been investigated. While some metal complexes of a related compound, 4-amino-6-hydroxy-2-mercaptopyrimidine, were found to be mostly inactive against E. coli, other pyrimidine derivatives have shown significant activity. sciarena.com For example, certain synthesized pyrimidine compounds exhibited good to excellent activity against E. coli. mdpi.com

Furthermore, gold nanoparticle complexes modified with 4,6-Diamino-2-pyrimidinethiol (DAPT) have shown adjustable antibacterial activity. researchgate.netresearchgate.net While medium-sized nanoparticles only targeted Gram-negative bacteria, ultrasmall nanoparticles (under 2 nm) demonstrated a broad antibacterial spectrum, effectively acting against both Gram-positive and Gram-negative bacteria like E. coli. researchgate.netnih.gov This highlights the role of nanoparticle size in tuning the antibacterial specificity and efficacy. researchgate.netnih.gov

Antifungal Activity

Pyrimidine derivatives are recognized for their significant potential as fungicides in agriculture and medicine. nih.gov Studies have shown that various synthesized pyrimidine compounds possess potent antifungal activities against several phytopathogenic fungi. nih.govmdpi.com For instance, research into coumarin-thiazole hybrids and other pyrimidine-based molecules has demonstrated their effectiveness against fungal strains like Candida albicans and Aspergillus niger. mdpi.comnih.gov The antifungal action is often attributed to the disruption of the fungal cell membrane and inhibition of essential biosynthetic processes like ergosterol (B1671047) synthesis. mdpi.com

Some pyrimidine derivatives have shown antifungal activity comparable or even superior to commercial fungicides. nih.gov The specific structure, such as the length of an alkyl side chain, can play a crucial role in determining the potency of the antifungal effect. nih.gov

Enhanced Activity of Metal Complexes

The coordination of this compound and its derivatives with metal ions often leads to a significant enhancement of their antimicrobial properties. mdpi.com This increased activity is frequently attributed to the lipophilic nature of the resulting metal complexes, which facilitates their passage across microbial cell membranes. nih.gov

Several transition metal complexes have been studied for their antimicrobial potential:

Gold (Au): Ultrasmall gold nanoparticles modified with 4,6-diamino-2-pyrimidinethiol show a broad antibacterial spectrum, with a more than 60-fold increase in efficacy against Gram-positive bacteria compared to larger nanoparticles. researchgate.netnih.gov

Zinc (Zn): Zinc (II) complexes have demonstrated significant antifungal activities, in some cases being 4 to 10 times more potent than the standard drug fluconazole (B54011) against Candida albicans and Aspergillus niger. nih.govmdpi.com Their mechanism can involve destabilizing the microbial membrane or deactivating respiratory enzymes. nih.govmdpi.com

Copper (Cu): Copper (II) complexes with various ligands, including pyrimidine derivatives, have shown promising antimicrobial action and are considered relevant candidates for further pharmaceutical studies. mdpi.com

Iron (Fe): Iron (III) complexes can effectively transport bioactive ligands into target microbial cells, increasing their intracellular concentration and resulting in greater antimicrobial action compared to the free ligands. nih.gov

Ruthenium (Ru): Ruthenium (II) complexes have exhibited notable in vitro antimicrobial activity, particularly against Gram-positive strains, likely due to their ability to interact with nucleic acids. mdpi.comnih.gov

Antitumor Activity

Pyrimidine derivatives represent a class of heterocyclic compounds with established antiproliferative and antitumor properties. mdpi.comnih.gov Their structural similarity to the building blocks of DNA and RNA makes them prime candidates for the design of anticancer therapeutics. researchgate.net For example, a synthesized pyrido[2,3-d]pyrimidine (B1209978) derivative, BW301U, was identified as a potent inhibitor of mammalian dihydrofolate reductase and showed significant activity against Walker 256 carcinosarcoma in rats. nih.gov

Furthermore, derivatives of 5,6-diamino-2-mercaptopyrimidin-4-ol have been designed as potent inhibitors of DNA Ligase IV, a key enzyme in the nonhomologous end joining (NHEJ) DNA repair pathway. nih.gov By inhibiting this pathway, these compounds can induce cancer cell death and enhance the efficacy of radiation and radiomimetic drugs, showing potential for development as cancer therapeutics. nih.gov

Anti-inflammatory Potential

Mercaptopyrimidine derivatives are noted for possessing anti-inflammatory properties, adding to their diverse range of biological activities. mdpi.comnih.gov The pyrimidine core is a key pharmacophore found in various compounds developed for their therapeutic effects, including anti-inflammatory action. researchgate.net Research into derivatives of this compound continues to explore this potential, aiming to develop new agents to treat inflammatory conditions.

Antidiabetic Activity

The management of blood glucose levels is a cornerstone of diabetes treatment. One therapeutic strategy involves the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase, which are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. nih.gov By inhibiting these enzymes, the rate of glucose absorption can be slowed, leading to a reduction in postprandial hyperglycemia. nih.gov

While direct studies on the α-glucosidase and α-amylase inhibitory activity of this compound are not extensively documented in publicly available research, the broader class of pyrimidine derivatives has shown significant promise in this area. For instance, a series of synthesized 2-amino-4,6-diarylpyrimidine derivatives were evaluated for their in vitro inhibitory effects on both α-glucosidase and α-amylase. nih.gov Several of these compounds demonstrated potent dual inhibition, with some derivatives exhibiting stronger inhibitory effects on the target enzymes than the standard drug, rutin. nih.gov

Notably, compounds within this series displayed reversible mixed-type inhibition of α-glucosidase with IC₅₀ values ranging from 0.087 to 1.952 µM. nih.gov Molecular docking studies further supported these findings by illustrating the binding interactions of the pyrimidine scaffold within the active sites of both α-glucosidase and α-amylase. nih.gov

Table 1: α-Glucosidase and α-Amylase Inhibitory Activity of Selected 2-Amino-4,6-diarylpyrimidine Derivatives

| Compound | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |

| 4p | 0.087 ± 0.01 | 0.189 ± 0.02 |

| 6p | 0.095 ± 0.03 | 0.214 ± 0.03 |

| Rutin (Standard) | 0.192 ± 0.02 | 0.224 ± 0.02 |

| Data sourced from a study on 2-amino-4,6-diarylpyrimidine derivatives. nih.gov |

Antioxidant Activity

Antioxidants are crucial for mitigating the damaging effects of oxidative stress, which is implicated in a multitude of disease pathologies. The antioxidant potential of a compound is often evaluated by its ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common in vitro method used to assess this activity, where the reduction of the stable DPPH radical is measured spectrophotometrically.

The antioxidant capacity is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. While no specific IC₅₀ value for this compound is cited in the available literature, the general antioxidant potential of the pyrimidine class of compounds underscores the need for further investigation into this specific molecule.

Antitubercular Activity

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health challenge, necessitating the discovery of new and effective therapeutic agents. The in vitro activity of potential drug candidates is often assessed against the H37Rv strain of M. tuberculosis, with the minimum inhibitory concentration (MIC) being a key parameter to determine the potency of a compound.

Although direct antitubercular screening data for this compound against M. tuberculosis H37Rv is limited, studies on structurally related compounds highlight the potential of the mercaptopyrimidine scaffold in this therapeutic area. For instance, derivatives of 2-mercaptobenzothiazole (B37678) have been synthesized and evaluated as inhibitors of M. tuberculosis type II NADH dehydrogenase (NDH-2), a crucial enzyme in the mycobacterial respiratory pathway. nih.gov Some of these compounds exhibited significant bactericidal activity against M. tuberculosis H37Rv. nih.gov

Furthermore, research into other heterocyclic scaffolds has identified potent antitubercular agents. For example, certain 2-aminothiazole-4-carboxylate derivatives have shown excellent activity against M. tuberculosis H37Rv, with some compounds demonstrating MIC values as low as 0.06 µg/mL. nih.gov

Table 2: In Vitro Antitubercular Activity of Selected 2-Aminothiazole-4-carboxylate Derivatives against M. tuberculosis H37Rv

| Compound | MIC (µg/mL) | MIC (µM) |

| 2 | 0.06 | 0.24 |

| 6 | 16 | 93 |

| 9 | 0.06 | 0.35 |

| 11 | 32 | 125 |

| Data from a study on 2-aminothiazole-4-carboxylate derivatives. nih.gov |

DNA Interaction Studies (e.g., DNA Nicking Activity)

The interaction of small molecules with DNA can lead to various biological effects, including the inhibition of replication and transcription, which is a mechanism of action for many anticancer and antibiotic drugs. One important aspect of DNA interaction is the ability of a compound to cause single-strand or double-strand breaks, an activity often referred to as DNA nicking or cleavage. This can be assessed using techniques such as agarose (B213101) gel electrophoresis with plasmid DNA. nih.govnih.gov

While there is a lack of specific studies on the DNA nicking activity of this compound, research on other mercapto-containing compounds provides insights into their potential to interact with and damage DNA. For example, the anticancer drug 6-mercaptopurine (B1684380) has been shown to interact with calf thymus DNA primarily through groove binding and electrostatic interactions. nih.gov Furthermore, when exposed to light, 6-mercaptopurine was found to generate reactive oxygen species, leading to significant DNA damage as observed in plasmid nicking assays. nih.gov

The DNA cleavage assay is a standard in vitro method to investigate the effects of compounds on DNA integrity. nih.gov This typically involves incubating plasmid DNA with the test compound and analyzing the resulting DNA forms (supercoiled, nicked, and linear) by gel electrophoresis. The conversion of the supercoiled form to the nicked or linear form indicates DNA cleavage activity. Although no such data is currently available for this compound, its structural similarity to other DNA-interacting agents suggests that this is a worthwhile area for future investigation.

Computational Chemistry and Theoretical Modeling of 4,6 Diamino 2 Mercaptopyrimidine

Computational chemistry and theoretical modeling provide powerful tools for understanding the behavior of 4,6-Diamino-2-mercaptopyrimidine at a molecular level. These methods allow for the prediction of its electronic properties, reactivity, and potential interactions with biological targets, guiding further experimental research and the development of novel derivatives.

Future Research Directions and Unexplored Avenues

Development of Novel Derivatization Strategies

The presence of multiple reactive sites on the DAMP molecule, namely the two amino groups and the mercapto group, offers a rich platform for chemical modification. While S-alkylation has been explored to create thioethers, future research should focus on more complex and targeted derivatization strategies. mdpi.com

Future avenues include:

Selective N-alkylation and N-acylation: Developing methods to selectively modify one or both amino groups could lead to a new class of derivatives with tailored properties. This could involve the use of advanced protecting group strategies to control reactivity.

Condensation Reactions: The amino groups can undergo condensation reactions with various carbonyl compounds to form Schiff bases, which are valuable intermediates for synthesizing more complex heterocyclic systems. mdpi.com

Cyclization Reactions: The structural arrangement of DAMP is conducive to cyclization reactions, enabling the synthesis of fused heterocyclic systems like purine (B94841) derivatives and pteridines. mdpi.com Exploring novel cyclization partners and reaction conditions could expand the library of accessible fused-ring structures.

Multi-component Reactions: Employing DAMP in multi-component reactions could provide a rapid and efficient route to structurally diverse and complex molecules, which could be screened for various biological activities.

A recent study demonstrated the synthesis of 2-(heptylthio)pyrimidine-4,6-diamine via S-alkylation, confirming that alkylation primarily occurs on the sulfur atom. mdpi.com This provides a solid foundation for creating more elaborate thioether derivatives.

Advanced Spectroscopic and Analytical Characterization

A thorough understanding of the structural and electronic properties of DAMP and its derivatives is crucial for rational design and application. While standard characterization techniques have been employed, future research would benefit from the application of more advanced analytical methods.

Current and Future Characterization Techniques:

| Technique | Application for DAMP and its Derivatives | Future Research Focus |

| NMR Spectroscopy | 1H, 13C, and HMBC NMR have been used to unambiguously determine the site of alkylation (S-alkylation vs. N-alkylation). mdpi.com | Application of solid-state NMR to study coordination polymers and MOFs; use of advanced 2D and 3D NMR techniques for complex derivative structure elucidation. |

| Mass Spectrometry | High-Resolution Mass Spectrometry (HRMS) has been used to confirm the molecular formula of new derivatives. mdpi.com | Development of MS-based methods for studying non-covalent interactions of DAMP derivatives with biological targets; hyphenated techniques like LC-MS/MS for metabolite identification. |

| Vibrational Spectroscopy | Infrared (IR) and Raman spectroscopy have been utilized to study tautomeric forms, hydrogen bonding, and the coordination of DAMP in metal complexes by observing shifts in N-H, C=S, and C-N vibrational bands. rsc.orgnih.govrsc.org | Time-resolved IR and Raman spectroscopy to study reaction kinetics and mechanisms; surface-enhanced Raman spectroscopy (SERS) for ultra-sensitive detection on nanoparticle surfaces. |

| X-ray Diffraction (XRD) | Powder XRD is used to characterize the crystalline structure of coordination polymers derived from DAMP. nih.govresearchgate.net | Single-crystal XRD analysis of novel derivatives and co-crystals to precisely determine their three-dimensional structures and intermolecular interactions. |

| Thermal Analysis (TGA) | Thermogravimetric analysis has been used to assess the thermal stability of DAMP-based coordination polymers. nih.govresearchgate.net | Detailed kinetic analysis of decomposition pathways to understand thermal stability and design more robust materials. |

The synthesis of 2-(heptylthio)pyrimidine-4,6-diamine was robustly confirmed using a combination of 1H-NMR, 13C-NMR, HMBC, HRMS, and IR spectroscopy, setting a standard for the rigorous characterization of future derivatives. mdpi.com

In-depth Mechanistic Studies of Biological Activities

Derivatives of DAMP have shown a wide spectrum of biological activities, including antibacterial and receptor antagonist properties. mdpi.comresearchgate.net However, the underlying molecular mechanisms are often not fully understood. Future research should prioritize detailed mechanistic studies to guide the development of more potent and selective agents.

Antimicrobial Activity: Gold nanoparticles modified with DAMP have demonstrated antibacterial effects that are dependent on the size of the nanoparticles, with ultrasmall particles (<2 nm) showing a broad spectrum of activity. nih.gov Future work should investigate the precise mechanism of bacterial cell death, exploring whether it involves membrane disruption, oxidative stress, or inhibition of essential enzymes.

Receptor Antagonism: 4-Amino-6-hydroxy-2-mercaptopyrimidine derivatives have been identified as potent and selective A3 adenosine (B11128) receptor antagonists. researchgate.netacs.org In-depth studies using site-directed mutagenesis, computational docking, and molecular dynamics simulations could elucidate the specific binding interactions within the receptor pocket. researchgate.net This knowledge would be invaluable for designing next-generation antagonists with improved pharmacological profiles.